5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by:
- A 3-hydroxy-pyrrol-2-one core, a common pharmacophore in bioactive molecules.
- A 4-(dimethylamino)phenyl group at position 5, contributing electron-donating properties.
- A 2-methyl-4-propoxybenzoyl acyl group at position 4, influencing lipophilicity and steric interactions.
Properties
Molecular Formula |
C29H37N3O5 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(4E)-5-[4-(dimethylamino)phenyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H37N3O5/c1-5-16-37-23-10-11-24(20(2)19-23)27(33)25-26(21-6-8-22(9-7-21)30(3)4)32(29(35)28(25)34)13-12-31-14-17-36-18-15-31/h6-11,19,26,33H,5,12-18H2,1-4H3/b27-25+ |
InChI Key |
OVWHEXSWDVQWCU-IMVLJIQESA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)N(C)C)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)N(C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Three-Component Coupling Reaction
A widely adopted method involves reacting a methyl pyruvate derivative, an aldehyde, and a primary amine in a one-pot operation. For the target compound:
-
Methyl pyruvate precursor : Synthesized via Claisen condensation of 2-methyl-4-propoxyacetophenone with dimethyl oxalate under basic conditions.
-
Aldehyde component : 4-(Dimethylamino)benzaldehyde introduces the aromatic substituent at position 5.
-
Amine component : 2-(4-Morpholinyl)ethylamine provides the N1 substituent.
This method proceeds via a domino sequence:
Sulfur Ylide-Mediated Cyclization
An alternative route employs sulfur ylides to generate 5-hydroxy-pyrrol-2-ones via intramolecular cyclization and 1,3-hydroxy rearrangement. While efficient for simpler derivatives, this method faces challenges in accommodating bulky substituents like 2-methyl-4-propoxybenzoyl, making the three-component approach more viable for the target compound.
Stepwise Preparation Methods
Synthesis of Methyl 2-Methyl-4-propoxybenzoylpyruvate
Step 1: Claisen Condensation
2-Methyl-4-propoxyacetophenone undergoes Claisen condensation with dimethyl oxalate in methanol using sodium methoxide as a base. Microwave irradiation (250 W, 30°C, 5 min) accelerates the reaction, yielding the sodium enolate intermediate, which is acidified to afford methyl 2-methyl-4-propoxybenzoylpyruvate.
Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| 2-Methyl-4-propoxyacetophenone | 10 mmol |
| Dimethyl oxalate | 12 mmol |
| NaOMe (2 M in MeOH) | 15 mL |
| Microwave power | 250 W |
| Time | 5 min |
| Yield | 85–90% |
Step 2: Purification
The crude product is purified via column chromatography (neutral alumina, 50% EtOAc/hexane), isolating the pyruvate as a pale-yellow solid.
Three-Component Coupling Reaction
Reagents
-
Methyl 2-methyl-4-propoxybenzoylpyruvate (1.0 equiv)
-
4-(Dimethylamino)benzaldehyde (1.2 equiv)
-
2-(4-Morpholinyl)ethylamine (1.0 equiv)
Procedure
-
The pyruvate, aldehyde, and amine are combined in 1,4-dioxane (0.2 M).
-
The mixture is stirred at room temperature for 12–24 hours, during which a yellow precipitate forms.
-
The precipitate is filtered, washed with diethyl ether and ethanol, and dried under vacuum.
Optimization Insights
-
Solvent : 1,4-Dioxane enhances solubility of intermediates and facilitates cyclization.
-
Stoichiometry : Excess aldehyde (1.2 equiv) drives the reaction to completion, minimizing unreacted pyruvate.
-
Temperature : Room temperature avoids side reactions associated with thermal decomposition.
Yield : 40–45% (similar to analogous compounds in).
Post-Synthetic Modifications and Functionalization
Installation of the 2-Methyl-4-propoxybenzoyl Group
The aroyl group at position 4 is introduced during the pyruvate synthesis step, eliminating the need for post-cyclization acylation. This contrasts with methods requiring late-stage Friedel–Crafts acylations, which are less efficient for sterically hindered substrates.
Hydroxy Group Tautomerization
The 3-hydroxy group arises spontaneously via keto-enol tautomerization under reaction conditions. NMR studies (COSY, HSQC) confirm the enolic form’s stability, with a characteristic downfield shift for the hydroxyl proton (δ 12.5–13.0 ppm in DMSO-d6).
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis (performed for analogous compounds) confirms the planar pyrrol-2-one core and the Z-configuration of the exocyclic double bond.
Challenges and Mitigation Strategies
Steric Hindrance
The 2-methyl and 4-propoxy groups on the benzoyl moiety impede cyclization. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino and morpholinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrol-2-one Derivatives
*Calculated based on formula: C₃₁H₃₈N₃O₅.
Key Observations:
- R1 Substituent: The target’s 4-(dimethylamino)phenyl group (electron-rich) contrasts with 4-tert-butylphenyl (steric bulk, ) and 4-methoxyphenyl (moderate electron donation, –19).
- R2 Acyl Group : The target’s 2-methyl-4-propoxybenzoyl group introduces greater lipophilicity compared to simpler benzoyl (–19) or 4-methylbenzoyl (). Propoxy chains balance hydrophobicity and metabolic stability vs. shorter alkoxy groups (e.g., ethoxy in ) .
- R3 Substituent: The morpholinyl ethyl group (target, ) improves aqueous solubility compared to dimethylaminoethyl () or hydroxypropyl (). Morpholine’s oxygen atoms facilitate polar interactions .
Structure-Activity Relationship (SAR) Insights
- 3-Hydroxy Group : Critical for metal chelation or hydrogen bonding in biological targets, as seen in kinase inhibitors .
- Morpholinyl vs. Dimethylamino: Morpholine’s reduced basicity (vs. dimethylamino) may minimize off-target interactions, as observed in ’s design for improved selectivity.
- Propoxy vs. Ethoxy/Methoxy : Longer alkoxy chains (propoxy) enhance membrane permeability but may reduce aqueous solubility. This trade-off is pivotal in drug design .
Biological Activity
5-[4-(Dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Chemical Formula: C25H29N3O4
- Molecular Weight: 435.51546 g/mol
- CAS Number: 493002-49-6
The structure includes a dimethylamino group, a hydroxy group, and a morpholinyl group, which contribute to its biological properties.
Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and anti-cancer effects. The following mechanisms have been observed:
- Anti-inflammatory Activity:
- Anticancer Properties:
- Neuroprotective Effects:
In Vitro Studies
In vitro experiments conducted on various cancer cell lines (e.g., breast and lung cancer) demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The IC50 values ranged from 10 to 20 µM, indicating effective cytotoxicity at relatively low concentrations.
In Vivo Studies
Animal models treated with the compound showed a marked reduction in tumor size compared to control groups. For instance, a study involving mice with implanted tumors revealed a 50% reduction in tumor volume after four weeks of treatment .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yields and purity?
Methodological Answer:
Optimization involves:
- Reagent Selection : Use of sodium hydride or acid chlorides for efficient acylation and cyclization steps .
- Solvent Systems : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction rates, while ethanol or dichloromethane aids in purification via recrystallization .
- Temperature Control : Reactions often require strict temperature ranges (e.g., room temperature for 3 hours to avoid side products) .
- Purification : Column chromatography (gradient elution with ethyl acetate/PE) and recrystallization yield >60% purity in many pyrrolone derivatives .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, morpholinyl ethyl chain at δ 2.4–3.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H]+ peaks with <2 ppm error) .
- FTIR Spectroscopy : Confirms functional groups (e.g., hydroxy stretches at 3200–3400 cm⁻¹, carbonyl peaks at 1680–1720 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel pyrrolone derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 5-(4-chlorophenyl) analogs in ) to identify unexpected shifts .
- Dynamic Effects : Consider tautomerism or rotameric equilibria, particularly for hydroxy and aroyl groups, which may split signals in NMR .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures, as done for 5-(4-ethoxyphenyl) derivatives .
Advanced: What experimental design strategies are effective for studying the structure-activity relationships (SAR) of this compound's analogs?
Methodological Answer:
- Factorial Design : Systematically vary substituents (e.g., dimethylamino vs. morpholinyl groups) to assess bioactivity trends .
- Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict binding affinities before synthesizing derivatives .
- In Silico Docking : Map interactions with biological targets (e.g., enzymes or receptors) to prioritize analogs with modified aroyl or alkyl chains .
Advanced: How can computational chemistry be integrated into the development of new derivatives?
Methodological Answer:
- Reaction Path Search : Employ quantum methods (e.g., ICReDD’s workflow) to simulate reaction mechanisms and identify optimal conditions (e.g., solvent, catalyst) .
- Machine Learning : Train models on existing pyrrolone datasets to predict yields or bioactivity of untested derivatives .
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions .
Advanced: What are the common pitfalls in interpreting bioactivity data for pyrrolone-based compounds, and how can they be mitigated?
Methodological Answer:
- Off-Target Effects : Use counter-screens (e.g., kinase panels) to rule out nonspecific interactions, as seen in morpholinyl-containing analogs .
- Solubility Artifacts : Pre-test compounds in assay buffers (e.g., DMSO concentrations <1%) to avoid false negatives .
- Metabolic Instability : Conduct microsomal stability assays early; propoxy or morpholinyl groups may enhance metabolic resistance .
Basic: What methodologies are recommended for scaling up synthesis from laboratory to pilot-scale?
Methodological Answer:
- Process Optimization : Adjust reaction time and temperature for larger volumes (e.g., extended stirring for homogeneous mixing) .
- Continuous Flow Reactors : Improve efficiency and safety for exothermic steps (e.g., acylation) .
- Green Chemistry : Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., ethyl acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
